molecular formula C9H9NO2 B142082 1-Hydroxy-5-methylindolin-2-one CAS No. 131388-00-6

1-Hydroxy-5-methylindolin-2-one

Cat. No. B142082
M. Wt: 163.17 g/mol
InChI Key: UKOHDLVWPXYVPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Hydroxy-5-methylindolin-2-one is a chemical compound that belongs to the class of indolinone derivatives. It is a heterocyclic compound that contains a nitrogen atom in its ring structure. This compound has attracted the attention of researchers due to its potential applications in various fields, including medicinal chemistry, materials science, and organic chemistry.

Mechanism Of Action

The mechanism of action of 1-Hydroxy-5-methylindolin-2-one is not fully understood. However, it has been suggested that the compound exerts its anticancer and antiviral activities by interfering with various cellular processes, including DNA replication and protein synthesis.

Biochemical And Physiological Effects

1-Hydroxy-5-methylindolin-2-one has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is involved in DNA replication. It has also been found to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling. In addition, this compound has been found to induce the expression of p53, a tumor suppressor protein.

Advantages And Limitations For Lab Experiments

The advantages of using 1-Hydroxy-5-methylindolin-2-one in lab experiments include its ability to inhibit the growth of cancer cells and the replication of viruses. However, the compound has some limitations, including its low solubility in aqueous solutions and its instability under certain conditions.

Future Directions

There are several future directions for research on 1-Hydroxy-5-methylindolin-2-one. One area of research is the development of more efficient synthesis methods for the compound. Another area of research is the investigation of the compound's potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, researchers may explore the use of this compound as a building block for the synthesis of other heterocyclic compounds with potential applications in various fields.

Synthesis Methods

The synthesis of 1-Hydroxy-5-methylindolin-2-one can be achieved through several methods, including the reaction of 5-methylindole-2-carboxylic acid with hydroxylamine hydrochloride in the presence of a catalyst. Another method involves the reaction of 5-methylindole-2-carboxylic acid with hydroxylamine-O-sulfonic acid in the presence of a base.

Scientific Research Applications

1-Hydroxy-5-methylindolin-2-one has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit anticancer and antiviral activities. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to inhibit the replication of the hepatitis C virus.

properties

CAS RN

131388-00-6

Product Name

1-Hydroxy-5-methylindolin-2-one

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

1-hydroxy-5-methyl-3H-indol-2-one

InChI

InChI=1S/C9H9NO2/c1-6-2-3-8-7(4-6)5-9(11)10(8)12/h2-4,12H,5H2,1H3

InChI Key

UKOHDLVWPXYVPV-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N(C(=O)C2)O

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C2)O

synonyms

2H-Indol-2-one, 1,3-dihydro-1-hydroxy-5-methyl-

Origin of Product

United States

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